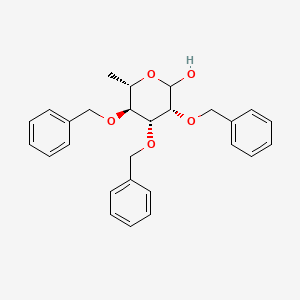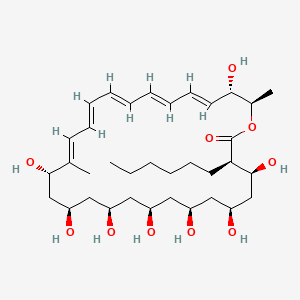
Filipin II
Vue d'ensemble
Description
La Filipine II est un antibiotique macrolide polyénique produit par la bactérie Streptomyces filipinensis. Elle fait partie du complexe filipine, qui comprend la Filipine I, la Filipine II, la Filipine III et la Filipine IV. La Filipine II est connue pour sa capacité à se lier aux stérols, en particulier au cholestérol, ce qui en fait un outil précieux en recherche biologique pour la détection et la quantification du cholestérol dans les membranes cellulaires .
Mécanisme D'action
Target of Action
Filipin II, like other polyene antibiotics, primarily targets cell membrane sterols . These sterols are crucial components of cell membranes, particularly in fungi and mammalian cells . The interaction with sterols disrupts membrane integrity, leading to changes in membrane permeability and associated functions .
Mode of Action
This compound interacts with its targets by binding to membrane sterols , which results in the disruption of membrane integrity . This sterol selectivity has led to the use of this compound as a routine diagnostic probe for quantifying cholesterol in mammalian cells . The binding of this compound to cholesterol changes the fluorescence spectrum characteristics of this compound, making it a useful tool for detecting membrane cholesterol .
Biochemical Pathways
The biosynthesis of this compound involves a series of enzymatic reactions. The late biosynthetic steps for Filipin III biosynthesis involve two cytochrome P450 monooxygenase encoding genes, filC and filD, which are proposed to catalyze specific hydroxylations of the macrolide ring at C26 and C1’ respectively . Two alternative routes lead to the formation of Filipin III from the initial product of polyketide synthase chain assembly and cyclization Filipin I, one through this compound, and the other one through 1’-hydroxyfilipin I . All Filipin III intermediates, including this compound, are biologically active .
Pharmacokinetics
Given its use as a diagnostic tool for cholesterol detection, it can be inferred that this compound has the ability to permeate cell membranes and interact with intracellular components .
Result of Action
The primary result of this compound’s action is the disruption of cell membrane integrity due to its interaction with membrane sterols . This disruption can lead to changes in cell function and viability, particularly in fungi and mammalian cells . This compound also has broad-spectrum antifungal activity, reducing the growth of various fungi .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the probe is very sensitive to photobleaching, which can impede its use for quantification . Furthermore, this compound’s interaction with cholesterol can change its absorption and fluorescence spectra, which can be influenced by the local environment .
Analyse Biochimique
Biochemical Properties
Filipin II plays a crucial role in biochemical reactions, particularly in the biosynthesis of filipin III. It is formed by the hydroxylation of filipin I at the C26 position by the enzyme FilC. This compound is further hydroxylated at the C1’ position by the enzyme FilD to yield filipin III . The interaction of this compound with these enzymes highlights its importance in the biosynthetic pathway of filipin III. Additionally, this compound exhibits enhanced antifungal bioactivity, making it a valuable compound in biochemical research .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It interacts with cholesterol in biological membranes, disrupting membrane integrity and affecting cell function. This disruption can influence cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to bind to cholesterol makes it a useful tool for studying cholesterol distribution and dynamics within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cholesterol in biological membranes. This binding disrupts the organization of cholesterol-rich domains, leading to changes in membrane fluidity and permeability. This compound also inhibits the activity of certain enzymes involved in cholesterol metabolism, further affecting cellular processes. These interactions at the molecular level contribute to the compound’s antifungal and diagnostic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged disruption of membrane integrity and alterations in gene expression. These temporal effects are important considerations for its use in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively disrupt cholesterol-rich domains without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including membrane damage and cell death. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in the metabolic pathways of cholesterol biosynthesis and metabolism. It interacts with enzymes such as FilC and FilD, which are responsible for its hydroxylation and conversion to filipin III. These interactions affect metabolic flux and the levels of metabolites involved in cholesterol metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in cholesterol-rich domains. The compound’s ability to bind to cholesterol also affects its distribution within cellular membranes, contributing to its biological activity .
Subcellular Localization
This compound is primarily localized in cholesterol-rich domains within cellular membranes. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches specific compartments or organelles where it can exert its effects on membrane integrity and cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La Filipine II est synthétisée par une série de réactions enzymatiques dans Streptomyces filipinensis. La biosynthèse implique la voie de la synthase de polykétide, où le produit initial, la Filipine I, subit une hydroxylation à la position C26 pour former la Filipine II. Cette hydroxylation est catalysée par l'enzyme FilC .
Méthodes de production industrielle
La production industrielle de la Filipine II implique la culture de Streptomyces filipinensis dans un milieu de culture approprié, tel que le milieu YEME (extrait de levure-extrait de malt). Le processus de fermentation est optimisé pour maximiser le rendement en Filipine II. Après la fermentation, le composé est extrait et purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
La Filipine II subit diverses réactions chimiques, notamment :
Hydroxylation : La Filipine II peut être hydroxylee davantage à la position C1' pour former la Filipine III.
Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels sur le cycle macrolide, affectant sa bioactivité.
Réactifs et conditions courants
Hydroxylation : Catalysée par des monooxygénases du cytochrome P450 telles que FilC et FilD.
Oxydation : Implique généralement des agents oxydants tels que le peroxyde d'hydrogène ou l'oxygène moléculaire.
Réduction : Peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium.
Principaux produits formés
Filipine III : Formée par hydroxylation de la Filipine II à la position C1'.
Divers dérivés : Selon les réactions et les conditions spécifiques, divers dérivés bioactifs de la Filipine II peuvent être synthétisés.
Applications de la recherche scientifique
La Filipine II a plusieurs applications importantes dans la recherche scientifique :
Détection du cholestérol : Utilisée comme sonde fluorescente pour détecter et quantifier le cholestérol dans les membranes biologiques.
Agent antifongique : Exhibe une activité antifongique contre divers champignons pathogènes, ce qui la rend utile en recherche médicale.
Biologie cellulaire : Employée dans des études sur la structure et la fonction des membranes en raison de sa capacité à se lier aux stérols.
Développement de médicaments : Sert de composé chef de file pour le développement de nouveaux médicaments antifongiques.
Mécanisme d'action
La Filipine II exerce ses effets en se liant aux stérols, en particulier au cholestérol, dans les membranes biologiques. Cette liaison perturbe la structure de la membrane, ce qui conduit à une augmentation de la perméabilité de la membrane et à la lyse cellulaire. L'interaction entre la Filipine II et le cholestérol implique la formation d'un complexe dans la couche hydrophobe de la membrane .
Applications De Recherche Scientifique
Filipin II has several important applications in scientific research:
Cholesterol Detection: Used as a fluorescent probe to detect and quantify cholesterol in biological membranes.
Antifungal Agent: Exhibits antifungal activity against various pathogenic fungi, making it useful in medical research.
Cell Biology: Employed in studies of membrane structure and function due to its ability to bind to sterols.
Drug Development: Serves as a lead compound for the development of new antifungal drugs.
Comparaison Avec Des Composés Similaires
Composés similaires
Filipine I : Un précurseur dans la biosynthèse de la Filipine II, dépourvue du groupe hydroxyle en C26.
Filipine III : Formée par hydroxylation supplémentaire de la Filipine II à la position C1', possède une activité antifongique accrue.
Filipine IV : Un autre membre du complexe filipine, avec des caractéristiques structurales et de bioactivité distinctes.
Unicité de la Filipine II
La Filipine II est unique en raison de son hydroxylation spécifique à la position C26, qui confère une bioactivité distincte par rapport aux autres membres du complexe filipine. Sa capacité à se lier au cholestérol avec une grande spécificité en fait un outil précieux dans la recherche sur le cholestérol et les applications antifongiques .
Propriétés
IUPAC Name |
(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O10/c1-4-5-6-13-16-31-34(43)23-30(40)21-28(38)19-26(36)18-27(37)20-29(39)22-33(42)24(2)15-12-10-8-7-9-11-14-17-32(41)25(3)45-35(31)44/h7-12,14-15,17,25-34,36-43H,4-6,13,16,18-23H2,1-3H3/b8-7+,11-9+,12-10+,17-14+,24-15+/t25-,26+,27-,28+,29-,30+,31-,32+,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIXNQVKVPYZHL-YWSRBNGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38620-77-8 | |
| Record name | Filipin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does Filipin II interact with its target and what are the downstream effects?
A1: this compound, a component of the complex polyene antibiotic Filipin, primarily targets cholesterol within biological and artificial membranes. [, ] This interaction disrupts the membrane structure, leading to increased permeability and leakage of cellular contents. [] For instance, this compound preferentially disrupts liposomes containing cholesterol, as evidenced by the release of Chromium-51 (Cr-51). [] While this compound also interacts with other phospholipids like sphingomyelin and cardiolipin, its disruptive effect is most pronounced in cholesterol-rich membranes. []
Q2: Can you elaborate on the use of this compound in studying cellular processes?
A2: this compound's ability to selectively disrupt cholesterol-rich membranes makes it a valuable tool in studying cellular processes like endocytosis. [] For example, researchers investigating the mechanism of Soybean Ferritin uptake by Caco-2 cells used this compound to inhibit caveolar endocytosis, a cholesterol-dependent pathway. [] The lack of effect of this compound in this study indicated that Soybean Ferritin internalization occurs primarily through a clathrin-mediated endocytosis pathway. []
Q3: What is known about the structure of this compound?
A3: While the exact structure of this compound is not explicitly detailed in the provided research, it is categorized as a polyene macrolide antibiotic. [] Polyene macrolides are characterized by a large lactone ring containing multiple conjugated double bonds (polyene system) and often feature hydroxyl groups. [] Determining the precise structure of this compound and other polyene macrolides often requires advanced techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. []
Q4: Are there any studies exploring the structure-activity relationship of Filipin and its components, including this compound?
A4: Yes, research has investigated the structure-activity relationship of Filipin components. [] Studies comparing the hemolytic activity of Filipin components revealed the following order of potency: this compound > Filipin III > Filipin I > Filipin IV. [] This suggests that structural differences among the components influence their interaction with cholesterol and subsequent membrane disruption. Further research is needed to fully elucidate the specific structural features responsible for the observed differences in activity. []
Q5: What are the limitations and challenges associated with using this compound in research?
A5: Despite its usefulness, this compound's application in research presents some challenges. Its non-specific interaction with various phospholipids, albeit with lower affinity compared to cholesterol, may lead to off-target effects and complicate data interpretation. [] Additionally, the availability of standardized formulations and detailed information regarding stability under different conditions remain important considerations for researchers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


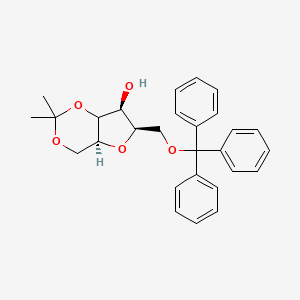
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)


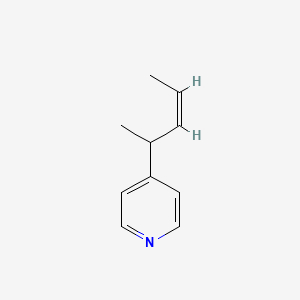
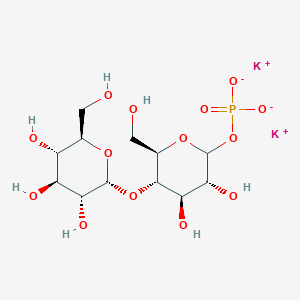
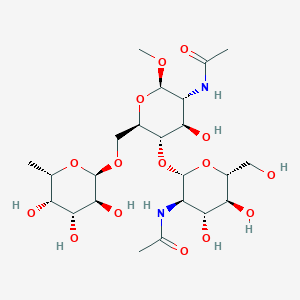
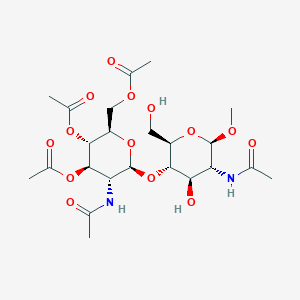
![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
![4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1139719.png)
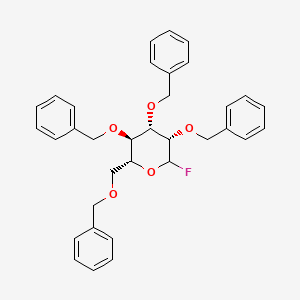
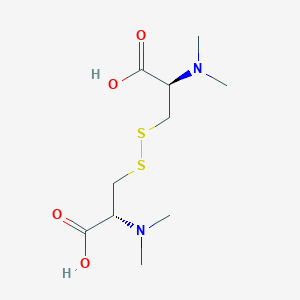
![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)
